![molecular formula C15H14N4O4 B14238879 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid CAS No. 392300-99-1](/img/structure/B14238879.png)
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid is an organic compound known for its vibrant color and applications in various scientific fields. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid typically involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 3-nitrobenzoic acid. The reaction conditions often include acidic environments to facilitate the diazotization process. For instance, the diazotization can be carried out using sodium nitrite and hydrochloric acid at low temperatures, followed by the coupling reaction in an alkaline medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Amines are the primary products formed from the reduction of the azo bond.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a chromophore in the study of reaction mechanisms and as a reagent in synthetic chemistry.
Biology: Employed in the labeling of biomolecules for fluorescence studies.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color
Wirkmechanismus
The mechanism of action of 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid involves its interaction with various molecular targets. The azo bond (N=N) can undergo cleavage under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function. The compound’s chromophoric properties also make it useful in studying molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzenesulfonic acid
- 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoic acid
- 4-{(E)-[4-(Dimethylamino)phenyl]vinylquinoxalines
Uniqueness
4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid is unique due to its specific structural features, such as the presence of both the dimethylamino group and the nitro group on the aromatic rings. These functional groups contribute to its distinct chemical reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
392300-99-1 |
|---|---|
Molekularformel |
C15H14N4O4 |
Molekulargewicht |
314.30 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)phenyl]diazenyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C15H14N4O4/c1-18(2)12-6-4-11(5-7-12)16-17-13-8-3-10(15(20)21)9-14(13)19(22)23/h3-9H,1-2H3,(H,20,21) |
InChI-Schlüssel |
YAWBZYMMIUTVMR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


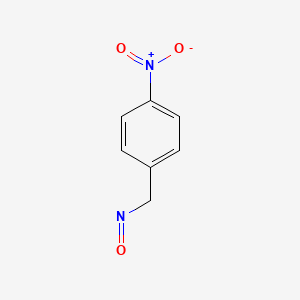
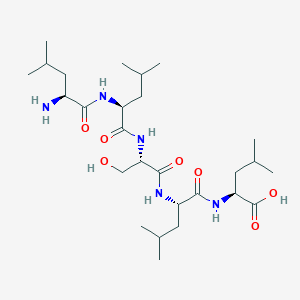
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)
![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)
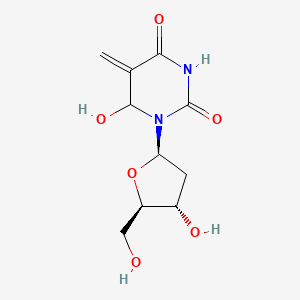
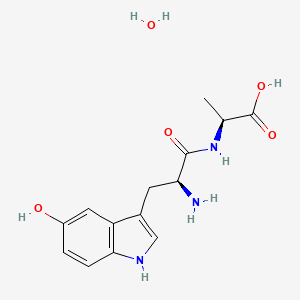
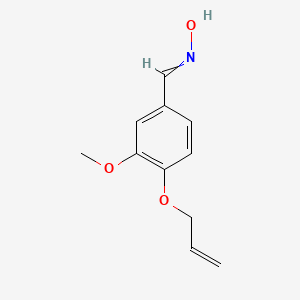
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)

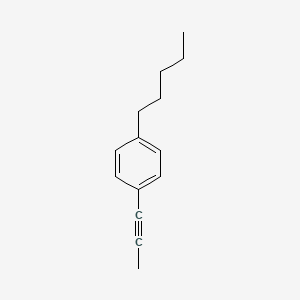
![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
